molecular formula C19H16ClN3O3 B611745 VU0410425 CAS No. 1341167-72-3

VU0410425

Cat. No. B611745
CAS RN: 1341167-72-3
M. Wt: 369.8
InChI Key: CEQFGBDWPIJQAJ-GASCZTMLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

VU0410425 is a negative allosteric modulator of metabotropic glutamate receptor subtype 1.

Scientific Research Applications

  • A Novel Class of Succinimide-Derived Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 1 Provides Insight into a Disconnect in Activity Between the Rat and Human Receptors :
    • This paper discusses the discovery and characterization of a novel mGlu₁ chemotype, including VU0410425. It highlights the compound's potent inhibitory activity on rat mGlu₁, but surprisingly, inactivity at human mGlu₁. The study offers valuable insights into the pharmacology underlying the disconnect between rat and human mGlu₁ activity, an issue that must be understood to progress the therapeutic potential of allosteric modulators of mGlu₁ (Cho et al., 2014).

properties

CAS RN

1341167-72-3

Product Name

VU0410425

Molecular Formula

C19H16ClN3O3

Molecular Weight

369.8

IUPAC Name

N-[3-Chloro-4-[(1S,5R)-6,6-dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl]phenyl]pyridine-2-carboxamide

InChI

InChI=1S/C19H16ClN3O3/c1-19(2)14-15(19)18(26)23(17(14)25)13-7-6-10(9-11(13)20)22-16(24)12-5-3-4-8-21-12/h3-9,14-15H,1-2H3,(H,22,24)/t14-,15+

InChI Key

CEQFGBDWPIJQAJ-GASCZTMLSA-N

SMILES

O=C(C1=NC=CC=C1)NC2=CC=C(N3C([C@]4([H])C(C)(C)[C@]4([H])C3=O)=O)C(Cl)=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

VU0410425;  VU-0410425;  VU 0410425; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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